The synthesis of lenalidomide-acetylene-C5-COOH typically involves several key steps:
Lenalidomide-acetylene-C5-COOH has the molecular formula and a molecular weight of approximately 382.41 g/mol. The structure features:
The compound's three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
Lenalidomide-acetylene-C5-COOH can participate in various chemical reactions, including:
These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its pharmacological properties .
Lenalidomide-acetylene-C5-COOH functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
This mechanism underlies its potential therapeutic effects in treating cancers by promoting apoptosis in malignant cells .
Lenalidomide-acetylene-C5-COOH exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation in drug development and ensuring bioavailability .
Lenalidomide-acetylene-C5-COOH has several significant applications in scientific research:
These applications underscore its importance in advancing therapeutic strategies against complex diseases like cancer .
Targeted protein degradation represents a paradigm shift from conventional occupancy-based pharmacology to event-driven therapeutics. This approach leverages cellular ubiquitin-proteasome machinery to eliminate disease-causing proteins. The foundational concept emerged in 1999 with Proteinix’s patent describing chimeric degraders, followed by the first proof-of-concept in vitro study in 2001 that introduced peptide-based Proteolysis-Targeting Chimeras (PROTACs). These early molecules recruited the β-Transducin Repeat-Containing Protein E3 ubiquitin ligase to degrade methionine aminopeptidase 2 [2]. Key innovations accelerated the field:
Table 1: Evolution of Key Targeted Protein Degradation Technologies
Year | Innovation | Significance |
---|---|---|
2001 | Peptide-based PROTACs | Proof-of-concept for E3 ligase recruitment |
2008 | Small-molecule PROTACs | Overcame limitations of peptide cell permeability |
2015 | CRBN-recruiting molecular glues (e.g., lenalidomide) | Validated physiological relevance in human therapeutics |
2020 | Structure-guided glue design | Enabled rational discovery beyond serendipity |
Molecular glues represent a distinct class of monovalent degraders (<500 Da) that induce neomorphic protein-protein interfaces. Unlike heterobifunctional Proteolysis-Targeting Chimeras, molecular glues do not require linkers and function by reshaping the surface topology of E3 ligases to enable novel interactions with target proteins. This mechanism offers pharmacokinetic advantages, including enhanced cell permeability and blood-brain barrier penetration potential [2] [8].
Cereblon serves as a substrate receptor component within the Cullin 4A-Damaged DNA Binding Protein 1-Ring Box 1 E3 ubiquitin ligase complex. Its biological significance was revealed through thalidomide teratogenicity studies, which demonstrated that Cereblon binding is essential for the drug’s therapeutic and toxic effects. Cereblon possesses a tri-tryptophan pocket within its β-hairpin loop that recognizes specific glutarimide moieties present in immunomodulatory drugs [1] [4].
Table 2: Structural and Functional Features of Cereblon in Targeted Degradation
Feature | Functional Significance | Implication for Degrader Design |
---|---|---|
Tri-tryptophan pocket | Binds glutarimide pharmacophore | Anchor point for Cereblon ligands |
β-hairpin loop | Undergoes conformational change upon ligand binding | Enables neosubstrate recruitment |
Zinc-binding domain | Maintains structural stability | Critical for catalytic function |
G-loop binding motif | Recognizes glycine-containing sequences in substrates | Predicts degradable proteome (~600-2500 proteins) |
The therapeutic relevance of Cereblon stems from its "permissiveness"—a unique ability to degrade numerous structurally diverse neo-substrates upon ligand binding. This plasticity arises from ligand-induced conformational changes that create new surface complementarities. Structural analyses reveal that Cereblon ligands like lenalidomide function as "molecular glues" that stabilize interactions between Cereblon and formerly non-interacting proteins, particularly transcription factors containing zinc finger domains [4] [6]. Approximately 49.6% of predicted Cereblon substrates represent nonessential proteins, significantly expanding the druggable proteome beyond traditional targets [4].
Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione) is a second-generation immunomodulatory drug developed through structural optimization of thalidomide. Its four critical pharmacophores include:
Lenalidomide functions as a molecular glue by stabilizing the Cereblon-ligand complex and inducing neomorphic interactions with transcription factors Ikaros Family Zinc Finger 1 and Ikaros Family Zinc Finger 3. This triggers their ubiquitination and proteasomal degradation, explaining lenalidomide’s efficacy in hematological malignancies. The compound’s molecular weight (259.26 g/mol) and drug-like properties make it an ideal starting point for derivative synthesis [1] [7].
Lenalidomide-acetylene-C5-COOH (systematic name: 2-(2,6-dioxopiperidin-3-yl)-4-aminoisoindoline-1,3-dione linked via ethynyl-pentanoic acid) represents a rationally modified Cereblon ligand designed for Proteolysis-Targeting Chimera conjugation. Its structural components include:
Table 3: Molecular Descriptors of Lenalidomide-Acetylene-C5-COOH
Property | Value | Significance |
---|---|---|
CAS Number | 2429878-72-6 | Unique chemical identifier |
Molecular Formula | C₂₀H₂₀N₄O₆ | Indicates oxygen/nitrogen-rich character |
Molecular Weight | 412.4 g/mol | Intermediate size for bifunctional degraders |
Linker Length | 16.7 Å (acetylene + C5 chain) | Optimizes E3 ligase-target protein distance |
Functional Handle | Terminal carboxylic acid | Enables conjugation via carbodiimide chemistry |
The acetylene linker provides strategic advantages over flexible alkyl or polyethylene glycol chains:
In functional studies, this derivative serves as a versatile Cereblon-recruiting moiety in heterobifunctional Proteolysis-Targeting Chimeras. For example, when conjugated to Bromodomain-Containing Protein 4 ligands via amide linkages, it produces compounds capable of degrading previously undruggable oncoproteins at nanomolar concentrations [6]. The terminal carboxylic acid group enables efficient conjugation with amine-containing warheads under carbodiimide-mediated conditions, facilitating rapid PROTAC assembly without requiring complex protecting group strategies [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: